3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethylbenzimidazolium core, and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the ethoxyphenyl and oxoethyl groups.
Benzimidazole: Another related compound with a benzimidazole core but different substituents.
1,2-Dimethylimidazole: A compound with a similar dimethyl substitution pattern but lacking the additional functional groups.
Uniqueness
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethoxyphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O2.BrH/c1-4-23-16-11-9-15(10-12-16)19(22)13-21-14(2)20(3)17-7-5-6-8-18(17)21;/h5-12H,4,13H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONWILZNASKLQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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